
4-fluoro-N-(2-oxo-1,2-dihydropyridin-3-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-fluoro-N-(2-oxo-1H-pyridin-3-yl)benzamide is a synthetic organic compound that belongs to the class of benzamide derivatives. It features a fluorine atom attached to the benzene ring and a pyridinone moiety, which is a nitrogen-containing heterocycle. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(2-oxo-1H-pyridin-3-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzoic acid and 2-oxo-1H-pyridine-3-carboxylic acid.
Amide Bond Formation: The key step involves the formation of an amide bond between the carboxylic acid group of 4-fluorobenzoic acid and the amine group of 2-oxo-1H-pyridine-3-carboxylic acid. This is usually achieved through a coupling reaction using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base such as DIPEA (N,N-diisopropylethylamine).
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for 4-fluoro-N-(2-oxo-1H-pyridin-3-yl)benzamide would likely involve optimization of the synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors, green chemistry principles, and process intensification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-fluoro-N-(2-oxo-1H-pyridin-3-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group in the pyridinone moiety can be reduced to form corresponding alcohols.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while reduction reactions may produce alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
4-fluoro-N-(2-oxo-1H-pyridin-3-yl)benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including tuberculosis and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-fluoro-N-(2-oxo-1H-pyridin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific biological activity being studied. For example, in antimicrobial research, it may target bacterial enzymes, while in anticancer research, it may inhibit cancer cell proliferation by targeting specific signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-fluoro-N-(2-oxo-1H-pyridin-3-yl)benzamide derivatives: These compounds have similar structures but with different substituents on the benzene or pyridine rings.
Benzamide derivatives: Compounds like N-(4-fluorophenyl)-2-oxo-1H-pyridine-3-carboxamide share structural similarities and may exhibit similar biological activities.
Uniqueness
4-fluoro-N-(2-oxo-1H-pyridin-3-yl)benzamide is unique due to the presence of both a fluorine atom and a pyridinone moiety, which confer specific chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the pyridinone moiety contributes to its ability to interact with biological targets.
Eigenschaften
Molekularformel |
C12H9FN2O2 |
|---|---|
Molekulargewicht |
232.21 g/mol |
IUPAC-Name |
4-fluoro-N-(2-oxo-1H-pyridin-3-yl)benzamide |
InChI |
InChI=1S/C12H9FN2O2/c13-9-5-3-8(4-6-9)11(16)15-10-2-1-7-14-12(10)17/h1-7H,(H,14,17)(H,15,16) |
InChI-Schlüssel |
DVRQOFQKQTZCMZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CNC(=O)C(=C1)NC(=O)C2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[2-(1-Hydroxycyclopentyl)ethynyl]benzoic acid](/img/structure/B13872489.png)

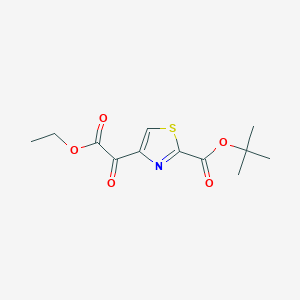
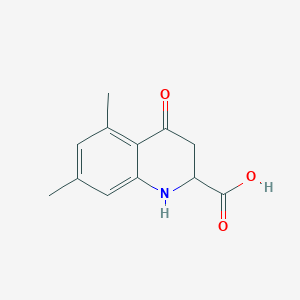
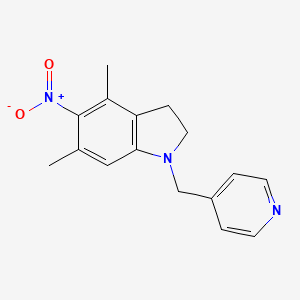
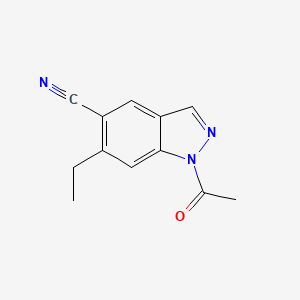
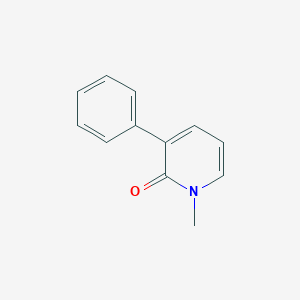

![tert-butyl N-[6-(tetrazol-1-yl)pyridin-3-yl]carbamate](/img/structure/B13872523.png)

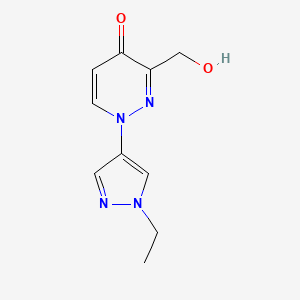
![4-[4-(4-Methylpyridin-2-yl)phenyl]morpholine](/img/structure/B13872552.png)
